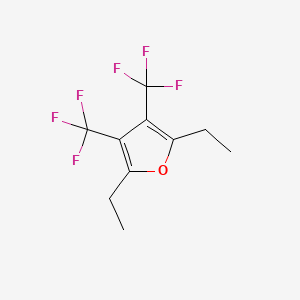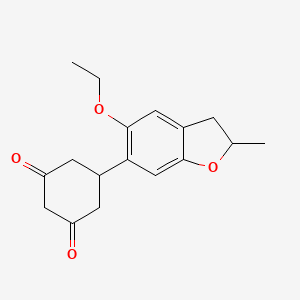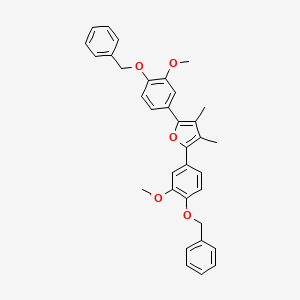
2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran is an organic compound with a complex structure that includes two benzyloxy groups, two methoxy groups, and a dimethylfuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran typically involves multi-step organic reactions. One common method includes the use of benzyloxy and methoxy substituted phenyl groups, which are reacted with a furan derivative under specific conditions. The reaction often requires the presence of catalysts and controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often include specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran has several applications in scientific research:
Chemistry: It can be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology: Its derivatives might be studied for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it interacts with specific biological targets.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran exerts its effects depends on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies, often involving techniques like molecular docking and enzyme assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(4-alkoxycarbonylphenyl)-1,4-diaryl-1,4-dihydropyrrolo[3,2-b]pyrrole: Known for its luminescence properties and applications in materials science.
2,5-Bis(alkylamino)-1,4-benzoquinones: Studied for their biological activities, including cytotoxicity against cancer cell lines.
Uniqueness
What sets 2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran apart is its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable for specialized applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
61324-72-9 |
|---|---|
Molekularformel |
C34H32O5 |
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
2,5-bis(3-methoxy-4-phenylmethoxyphenyl)-3,4-dimethylfuran |
InChI |
InChI=1S/C34H32O5/c1-23-24(2)34(28-16-18-30(32(20-28)36-4)38-22-26-13-9-6-10-14-26)39-33(23)27-15-17-29(31(19-27)35-3)37-21-25-11-7-5-8-12-25/h5-20H,21-22H2,1-4H3 |
InChI-Schlüssel |
XHTCERXZBYIFPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=C1C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


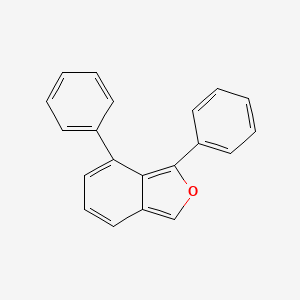
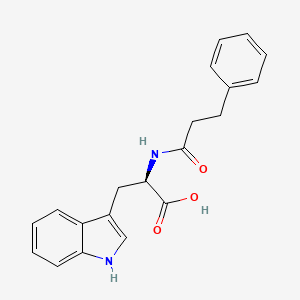
![5-Chloro-1-{[4-(methanesulfonyl)phenyl]methyl}-1H-indole](/img/structure/B12905928.png)
![4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12905933.png)

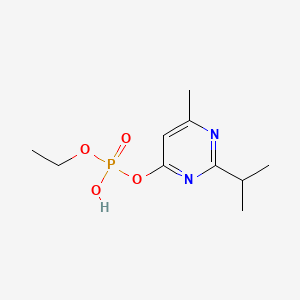



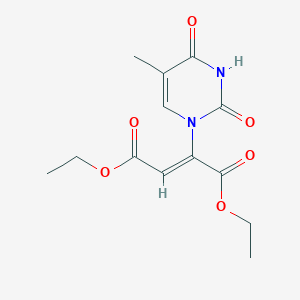
![3,3-Dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905976.png)
![3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12905981.png)
